molecular formula C15H22N2O B1279296 (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone CAS No. 346440-54-8

(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone

Cat. No.: B1279296
CAS No.: 346440-54-8
M. Wt: 246.35 g/mol
InChI Key: SKHPYKHVYFTIOI-JSGCOSHPSA-N
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Description

(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone is a chiral imidazolidinone compound. It is widely recognized for its role as an organocatalyst in various asymmetric synthesis reactions. The compound’s unique structure, featuring a tert-butyl group and a benzyl group, contributes to its high selectivity and efficiency in catalyzing enantioselective transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone typically involves the reaction of tert-butylamine with benzyl isocyanate, followed by cyclization with formaldehyde. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: It can be reduced to yield secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.

Major Products Formed:

Scientific Research Applications

(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone is extensively used in scientific research due to its versatility as an organocatalyst. Its applications include:

    Chemistry: It is employed in asymmetric synthesis reactions, such as the Friedel-Crafts and Mukaiyama-Michael reactions, to produce enantioenriched compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It plays a role in the development of chiral drugs and therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals

Mechanism of Action

The mechanism of action of (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone involves its function as a chiral organocatalyst. It facilitates enantioselective reactions by forming transient intermediates with substrates, thereby directing the formation of chiral products. The tert-butyl and benzyl groups provide steric hindrance, ensuring high selectivity in the catalytic process. The compound interacts with molecular targets such as aldehydes and ketones, promoting their transformation into enantioenriched products through nucleophilic addition and cycloaddition reactions .

Comparison with Similar Compounds

  • (2S,5S)-2-tert-Butyl-3-methyl-5-phenylmethyl-4-imidazolidinone
  • (2S,5S)-5-Benzyl-2-tert-butyl-3-methyl-4-imidazolidinone
  • (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone

Comparison: Compared to similar compounds, (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone exhibits higher catalytic efficiency and selectivity due to its unique steric and electronic properties. The presence of both tert-butyl and benzyl groups enhances its ability to stabilize transition states and intermediates, leading to improved reaction outcomes. Its versatility in catalyzing a wide range of enantioselective reactions makes it a valuable tool in asymmetric synthesis .

Properties

IUPAC Name

(2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-15(2,3)14-16-12(13(18)17(14)4)10-11-8-6-5-7-9-11/h5-9,12,14,16H,10H2,1-4H3/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHPYKHVYFTIOI-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1NC(C(=O)N1C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1N[C@H](C(=O)N1C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437926
Record name (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346440-54-8
Record name 5-Benzyl-2-tert-butyl-3-methyl-4-imidazolidinone, (2S,5S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0346440548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BENZYL-2-TERT-BUTYL-3-METHYL-4-IMIDAZOLIDINONE, (2S,5S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LC842A6QP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
Reactant of Route 2
(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
Reactant of Route 3
(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
Reactant of Route 4
(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
Reactant of Route 5
(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
Reactant of Route 6
(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone

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